4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Overview
Description
Synthesis Analysis
The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce ®-α-hydroxyketal, a chiral precursor for pharmaceutical intermediates, is a significant application. This process achieves high enantioselectivity (>99% ee) and utilizes an economical in situ NADPH-cofactor regeneration using glucose dehydrogenase. This method has been scaled up to produce large quantities (80 kg) of ®-4,4-dimethoxytetrahydro-2H-pyran-3-ol, with pH control and agitation speed being crucial for successful scale-up.
Molecular Structure Analysis
The molecular formula of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is C7H14O4 . The average mass is 162.184 Da and the monoisotopic mass is 162.089203 Da .
Chemical Reactions Analysis
Research on the synthesis of epoxyquinol A and related molecules demonstrates the chemical reactivity and structural modifications of 2H-pyran precursors. This includes studies on [4 + 2] and [4 + 4] dimerization processes, providing valuable insight into the potential for novel structural diversity in chemical synthesis.
Physical And Chemical Properties Analysis
The density of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is 1.1±0.1 g/cm3 . The boiling point is 236.8±40.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Field
Application Summary
The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . 4,4-Dimethoxytetrahydro-2H-pyran-3-ol could potentially be used in the synthesis of these structures.
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Application in Pharmaceutical Synthesis
Field
Application Summary
Researchers at Merck & Co. reported the pilot-scale asymmetric synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a ketone reductase and in situ cofactor recycling .
Results or Outcomes
The synthesis was reported to have high yield and enantiomeric excess .
Safety And Hazards
properties
IUPAC Name |
4,4-dimethoxyoxan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOXDLHSNHTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479822 | |
Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
CAS RN |
104681-92-7 | |
Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.